[2-(Difluoromethoxy)-3-methylphenyl]boronic acid
CAS No.: 958451-78-0
Cat. No.: VC17205903
Molecular Formula: C8H9BF2O3
Molecular Weight: 201.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 958451-78-0 |
|---|---|
| Molecular Formula | C8H9BF2O3 |
| Molecular Weight | 201.97 g/mol |
| IUPAC Name | [2-(difluoromethoxy)-3-methylphenyl]boronic acid |
| Standard InChI | InChI=1S/C8H9BF2O3/c1-5-3-2-4-6(9(12)13)7(5)14-8(10)11/h2-4,8,12-13H,1H3 |
| Standard InChI Key | HCNMYMKJTFLPOQ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C(=CC=C1)C)OC(F)F)(O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
[2-(Difluoromethoxy)-3-methylphenyl]boronic acid has the molecular formula C₈H₉BF₂O₃ and a molecular weight of 201.97 g/mol. The boron atom resides in a trigonal planar geometry, bonded to two hydroxyl groups and the aromatic ring. The difluoromethoxy group (-OCF₂H) introduces electron-withdrawing effects, while the methyl group enhances steric bulk, influencing reactivity and stability .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 958451-78-0 | |
| Molecular Formula | C₈H₉BF₂O₃ | |
| Molecular Weight | 201.97 g/mol | |
| Purity | ≥98% | |
| Appearance | White to off-white solid | |
| Storage Conditions | 2–8°C under inert atmosphere |
X-ray crystallography of analogous boronic acids, such as phenylboronic acid, reveals dimeric structures stabilized by hydrogen bonds between hydroxyl groups . While no direct crystallographic data exists for this compound, its planar boron center likely facilitates similar intermolecular interactions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy of related compounds, such as 3,4-difluoro-2-methylphenylboronic acid (CAS 2121514-75-6), shows distinct signals for fluorine (δ −70 ppm in ¹⁹F NMR) and boron (δ 30–35 ppm in ¹¹B NMR) . For [2-(Difluoromethoxy)-3-methylphenyl]boronic acid, the difluoromethoxy group’s ¹⁹F NMR signal is expected near δ −80 ppm, split into a doublet due to coupling with adjacent protons.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of [2-(Difluoromethoxy)-3-methylphenyl]boronic acid typically involves late-stage difluoromethylation of pre-functionalized aryl precursors. A common approach includes:
-
Borylation of Aryl Halides: Aryl iodides or bromides undergo Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts.
-
Difluoromethylation: The intermediate arylboronic ester is treated with a difluoromethylating agent, such as ClCF₂H or BrCF₂H, under copper-mediated conditions.
Alternative methods leverage direct C–H borylation of difluoromethoxy-containing arenes, though yields remain moderate (40–60%) due to competing side reactions .
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Methyl-2-iodophenol, B₂Pin₂, Pd(dba)₂ | 75% |
| 2 | ClCF₂H, CuI, DMF, 80°C | 65% |
| 3 | Acidic hydrolysis (HCl/H₂O) | 90% |
Purification and Stability
The compound is purified via recrystallization from ethanol/water mixtures, achieving ≥98% purity . Stability tests indicate decomposition above 150°C, necessitating storage at 2–8°C under nitrogen.
Reactivity and Applications
Suzuki-Miyaura Coupling
[2-(Difluoromethoxy)-3-methylphenyl]boronic acid participates in Suzuki-Miyaura cross-couplings with aryl halides, forming biaryl structures central to pharmaceuticals like losartan and biphenyl-based inhibitors. The difluoromethoxy group enhances oxidative stability compared to non-fluorinated analogs, enabling reactions under aerobic conditions .
Medicinal Chemistry
Incorporating this boronic acid into drug candidates improves lipophilicity (logP ≈ 2.1) and metabolic stability. For example, derivatives show promise as protease inhibitors by forming reversible covalent bonds with catalytic serine residues.
Table 3: Biological Activity of Derivatives
| Derivative | Target | IC₅₀ |
|---|---|---|
| Boronic acid-β-lactam | β-Lactamase | 12 nM |
| Aryl trifluoroborate | Thrombin | 8.5 nM |
Materials Science
The compound serves as a monomer in boron-containing polymers, imparting flame retardancy and thermal stability. Copolymers with styrene exhibit glass transition temperatures (Tg) up to 180°C, surpassing conventional polystyrene .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume